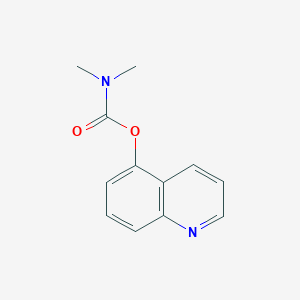

Quinolin-5-yl dimethylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

quinolin-5-yl N,N-dimethylcarbamate |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)12(15)16-11-7-3-6-10-9(11)5-4-8-13-10/h3-8H,1-2H3 |

InChI Key |

HGFFUYIDPDPZEP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC2=C1C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for Quinolin 5 Yl Dimethylcarbamate and Analogous Structures

Classical Synthetic Pathways to Quinolin-5-yl Dimethylcarbamate (B8479999)

The synthesis of Quinolin-5-yl dimethylcarbamate is most classically achieved through the reaction of a hydroxyquinoline precursor with a carbamoyl (B1232498) chloride derivative. This method remains a fundamental and widely utilized route in organic synthesis.

Synthesis from 5-Hydroxyquinoline (B119867) and Dimethylcarbamoyl Chloride

The primary and most direct method for synthesizing this compound involves the reaction of 5-Hydroxyquinoline with dimethylcarbamoyl chloride. In this nucleophilic substitution reaction, the hydroxyl group of 5-Hydroxyquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The reaction is typically facilitated by a base, which deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion. The presence of the base also neutralizes the hydrochloric acid that is formed as a byproduct of the reaction. Common bases used for this transformation include potassium carbonate or triethylamine (B128534) in a suitable aprotic solvent like acetonitrile (B52724) or dichloromethane.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, the type and amount of base used, the reaction temperature, and the reaction time. For instance, using a stronger base might accelerate the reaction but could also lead to side products if the substrate is sensitive. The temperature is also a critical factor; while higher temperatures can increase the reaction rate, they may also promote the degradation of the product or starting materials. Researchers often perform a series of experiments to identify the optimal balance of these conditions to achieve high yields, typically ranging from moderate to good, depending on the specific substrate and reagents employed.

Synthesis of Quinoline-O-Carbamate Derivatives

The synthesis of analogous structures, particularly positional isomers and derivatives with varied carbamate (B1207046) moieties, is essential for structure-activity relationship (SAR) studies. These studies help in understanding how the placement and nature of the carbamate group influence the biological properties of the molecule.

Positional Isomer Synthesis and Characterization

The synthesis of positional isomers of this compound, where the dimethylcarbamate group is attached to different positions of the quinoline (B57606) ring (such as positions 4, 6, and 8), follows a similar synthetic strategy. nih.gov The corresponding hydroxyquinoline isomer (e.g., 4-hydroxyquinoline, 6-hydroxyquinoline, or 8-hydroxyquinoline) is used as the starting material. nih.gov A study on a series of quinoline-O-carbamate derivatives revealed that the position of the carbamate fragment significantly influences their biological activity. nih.gov For example, compounds with the carbamate at the 5-position, like this compound, have shown potent dual inhibitory activity against certain enzymes, whereas isomers with the carbamate at other positions exhibit different selectivity profiles. nih.gov

Table 1: Influence of Carbamate Position on Enzyme Inhibition

| Compound | Quinoline Position | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|---|

| 3d | 4 | > 40 | 0.87 |

| 3f (Analog) | 5 | 1.3 | 0.81 |

| 3k | 6 | 10.3 | > 40 |

| 3m | 8 | 6.5 | 32.4 |

*Data sourced from a study on quinoline-O-carbamate derivatives. nih.gov AChE (Acetylcholinesterase) and BuChE (Butyrylcholinesterase) are enzymes relevant to neurodegenerative diseases.

Structural Variations within the Carbamate Moiety

Varying the structure of the carbamate group itself is another key strategy. This is achieved by using different carbamoyl chlorides in the synthesis. For instance, instead of dimethylcarbamoyl chloride, reagents like diethylcarbamoyl chloride or N-ethyl-N-methylcarbamoyl chloride can be used to introduce different alkyl groups on the nitrogen atom of the carbamate. These structural modifications can impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, which in turn can fine-tune its biological activity and pharmacokinetic properties. Research has shown that even subtle changes to the carbamate moiety can lead to significant differences in inhibitory potency and selectivity against target enzymes. nih.gov

Advanced Derivatization Strategies for Quinoline-Carbamate Hybrids

Modern drug discovery often employs the strategy of creating hybrid molecules that combine two or more pharmacophores to target multiple aspects of a disease. Quinoline-carbamate structures are excellent scaffolds for such advanced derivatization. One notable approach is the creation of quinoline-rivastigmine hybrids. nih.gov Rivastigmine is a known cholinesterase inhibitor with a carbamate functional group. By integrating the quinoline core with the carbamate moiety of rivastigmine, researchers aim to develop multifunctional agents. nih.gov Other advanced strategies include the synthesis of quinoline-dithiocarbamate hybrids and flavonoid carbamate hybrids, which combine the properties of quinoline with the unique chemical and biological attributes of these other molecular classes. researchgate.netnih.gov These hybrid strategies open up new avenues for designing novel therapeutic agents with potentially enhanced efficacy and improved pharmacological profiles.

Structure Activity Relationship Sar Investigations of Quinolin 5 Yl Dimethylcarbamate Analogs

Positional Effects of the Carbamate (B1207046) Moiety on Quinoline (B57606) Ring

The placement of the carbamate functional group on the quinoline ring system is a critical determinant of the biological activity and selectivity of these compounds. Research has demonstrated that altering the attachment point of the carbamate moiety can dramatically shift the inhibitory preference between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

A systematic investigation into placing the carbamate group at positions 4, 5, 6, and 8 of the quinoline scaffold revealed distinct activity profiles: nih.gov

4-Position: Analogs with the carbamate at the 4-position exhibited significant and selective inhibitory activity against equine butyrylcholinesterase (eqBuChE). nih.gov

5-Position: When the carbamate moiety is situated at the 5-position, as in quinolin-5-yl dimethylcarbamate (B8479999), the resulting compounds tend to be potent dual inhibitors of both AChE and BuChE. nih.gov

6-Position: Shifting the carbamate to the 6-position leads to compounds with moderate and selective inhibitory potency against electric eel acetylcholinesterase (eeAChE). nih.gov

8-Position: Attaching the carbamate group to the 8-position of the quinoline ring results in potent and selective inhibitors of eeAChE. nih.gov

These findings underscore the importance of the carbamate's location in directing the molecule's interaction with the active sites of these enzymes. The varied electronic and steric environments at different positions on the quinoline ring likely influence the binding affinity and orientation of the inhibitor within the enzyme's active site. nih.gov

| Carbamate Position on Quinoline Ring | Observed Biological Activity Profile | Primary Target |

|---|---|---|

| 4-Position | Significant selective inhibitory potency | eqBuChE |

| 5-Position | Potent dual inhibitory activity | AChE/BuChE |

| 6-Position | Moderate selective inhibitory potency | eeAChE |

| 8-Position | Potent selective inhibitory potency | eeAChE |

Impact of N-Alkyl Substitution Patterns within the Carbamate Group

The nature of the alkyl substituents on the nitrogen atom of the carbamate moiety also plays a significant role in modulating the inhibitory potency of these quinoline derivatives. Studies have shown that even subtle changes to these N-alkyl groups can lead to noticeable differences in biological activity. nih.gov

For instance, in a series of compounds where the carbamate was attached at the 8-position of the quinoline ring, the following observations were made regarding N-alkyl substitution: nih.gov

A dimethylcarbamoyl group resulted in a compound with good inhibitory potency against eeAChE, with an IC₅₀ value of 6.5 µM. nih.gov

Replacing the dimethylcarbamoyl with a diethylcarbamoyl group led to a slight decrease in eeAChE inhibitory activity, with an IC₅₀ value of 9.7 µM. nih.gov

Similarly, an N-ethyl-N-methylcarbamoyl substituent also resulted in a modest reduction in potency, with an IC₅₀ of 8.2 µM. nih.gov

These results suggest that the size and lipophilicity of the N-alkyl groups are important for optimal interaction with the enzyme's active site. While the dimethyl substitution appears to be favorable, larger alkyl groups may introduce steric hindrance or alter the electronic properties of the carbamate, thereby affecting binding affinity. nih.gov

| N-Alkyl Substitution on 8-Quinolinyl Carbamate | eeAChE IC₅₀ (µM) |

|---|---|

| Dimethylcarbamoyl | 6.5 |

| Diethylcarbamoyl | 9.7 |

| N-ethyl-N-methylcarbamoyl | 8.2 |

Influence of Substituents on Quinoline Ring on Biological Activity Profile

The introduction of different functional groups can affect various physicochemical properties of the molecule, such as lipophilicity, electronic distribution, and steric bulk, all of which can impact biological activity. For example, in the context of anticancer activity, the presence of a methyl group at the C-5 position of the quinoline ring has been shown to be more potent than substitution at the C-6 position. biointerfaceresearch.com In other studies, bulky and hydrophobic substituents at the C-2 position of the quinoline ring were found to be necessary for the inhibition of dihydroorotate (B8406146) dehydrogenase. nih.gov

While specific SAR studies on the quinoline ring of quinolin-5-yl dimethylcarbamate itself are limited in the provided context, the general principle of substituent effects on the quinoline scaffold is well-established across various therapeutic targets. nih.govbiointerfaceresearch.comnih.gov These findings highlight the potential for further optimization of this compound analogs by exploring various substitution patterns on the quinoline ring to enhance their biological profile.

Elucidation of Pharmacophore Features for Optimal Activity

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophore features) required for a molecule to exert a specific biological activity. For acetylcholinesterase inhibitors, several pharmacophore models have been developed, providing insights into the key molecular interactions necessary for potent inhibition. nih.govnih.govpitt.edu

These models are generally derived from a set of known active compounds and typically highlight the importance of specific features, including: nih.gov

Hydrophobic regions: These are crucial for interacting with non-polar pockets within the enzyme's active site. Many models identify multiple hydrophobic features as essential for high affinity. nih.gov

Hydrogen bond donors and acceptors: These features allow for specific hydrogen bonding interactions with amino acid residues in the active site, which can significantly contribute to the binding energy and selectivity of the inhibitor. nih.govnih.gov

Aromatic rings: The quinoline ring itself serves as a key aromatic feature, often participating in π-π stacking or cation-π interactions with aromatic residues in the enzyme's active site gorge. researchgate.net

A validated 3D-QSAR pharmacophore model for quinazoline-based AChE inhibitors, which share structural similarities with quinoline derivatives, identified key features such as aromatic, hydrogen bond acceptor, and hydrophobic groups. nih.gov Another study on a broader range of AChE inhibitors generated a five-feature pharmacophore model consisting of one hydrogen bond donor and four hydrophobic features. nih.gov The spatial arrangement and distances between these features are critical for the molecule to fit optimally within the binding site and exert its inhibitory effect. nih.gov These models serve as valuable tools for the virtual screening of compound libraries and the rational design of novel, more potent inhibitors. nih.govnih.gov

Computational and in Silico Studies of Quinolin 5 Yl Dimethylcarbamate

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its protein target.

Binding Mode Analysis with Cholinesterase Enzymes (AChE, BuChE)

Quinolin-5-yl dimethylcarbamate (B8479999) has been identified as a potent dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the cholinergic nervous system. While specific binding energy values for Quinolin-5-yl dimethylcarbamate are not detailed in the available literature, docking studies on structurally related quinoline (B57606) and quinazoline (B50416) derivatives provide insights into the probable binding modes.

For instance, docking studies of various cholinesterase inhibitors reveal that interactions within the enzyme's active site are critical for inhibitory activity. nih.govnih.govrsc.org In the case of BuChE, interactions often involve the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov For similar quinazoline derivatives, π-π stacking interactions between the quinazoline moiety and the aromatic rings of amino acid residues like Trp82 and Tyr332 are observed. nih.gov Cation-π interactions with residues such as His438 have also been noted. nih.gov

In AChE, the active site gorge is a key binding location. rsc.org It is likely that the quinoline core of this compound engages in similar π-π stacking interactions with aromatic residues like Trp86, which is a common feature for many AChE inhibitors. nih.gov Hydrogen bonding with amino acids such as Ser203 is also a plausible interaction. rsc.org The dimethylcarbamate moiety is expected to orient towards the catalytic triad (B1167595) of the enzyme, a common mechanism for carbamate-based cholinesterase inhibitors.

A representative table of interacting residues for similar compounds is provided below:

| Enzyme | Interacting Residues (Examples from related compounds) | Type of Interaction |

| BuChE | Trp82, Tyr332, His438, Trp231 | π-π stacking, Cation-π interaction |

| AChE | Trp86, Trp286, Ser203 | π-π stacking, Hydrogen bonding, Van der Waals |

Prediction of Interactions with Other Identified Molecular Targets

The quinoline scaffold is a versatile pharmacophore present in numerous compounds with a wide array of biological activities, suggesting that it can interact with multiple molecular targets. In silico studies on various quinoline derivatives have predicted interactions with several other proteins beyond cholinesterases. These include:

Kinases: Quinoline derivatives have been investigated as inhibitors of various kinases involved in cell signaling and cancer progression, such as DNA damage and response (DDR) kinases, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govmdpi.com

Topoisomerase I: Certain quinoline-based compounds have been designed as multi-target inhibitors with predicted binding affinity for topoisomerase I, a key enzyme in DNA replication and a target for anticancer drugs. nih.gov

Bromodomain-containing protein 4 (BRD4): This protein is another potential target for quinoline derivatives in the context of cancer therapy. nih.gov

ATP-binding cassette (ABC) transporters: The ABCG2 protein, an ABC transporter involved in drug resistance, has also been identified as a potential molecular target for quinoline-based inhibitors. nih.gov

While these studies highlight the promiscuity of the quinoline scaffold, specific in silico predictions for this compound against these or other non-cholinesterase targets are not currently available in the scientific literature.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. In drug discovery, MD simulations are employed to assess the stability of a ligand-protein complex and to observe the dynamic behavior of the ligand within the binding site. nih.govmdpi.comnih.govyoutube.com

Although no specific MD simulation studies have been published for this compound, the general methodology involves placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a set period, often in the nanosecond range. nih.govmdpi.com Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This is a measure of the average distance between the atoms of the simulated structure and a reference structure. A stable RMSD value over time for the protein-ligand complex suggests that the ligand remains bound in a stable conformation. mdpi.com

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual amino acid residues, providing insight into the flexibility of different parts of the protein upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation, which is crucial for assessing binding stability.

For many quinoline and quinazoline derivatives, MD simulations have confirmed the stability of their complexes with target proteins like kinases and cholinesterases, supporting the initial findings from molecular docking. nih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds.

While no QSAR models have been specifically developed for this compound, studies on other quinolinone-based compounds have identified several descriptors as being important for their biological activity. nih.gov For instance, in a QSAR study on quinolinone-based thiosemicarbazones with antituberculosis activity, descriptors related to van der Waals volume, electron density, and electronegativity were found to play a pivotal role. nih.gov

A typical QSAR study involves the following steps:

Data Set Preparation: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

The development of a robust QSAR model for quinoline-based cholinesterase inhibitors could aid in the design of new derivatives with improved potency.

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding toxicity)

The in silico prediction of ADME properties is a critical step in early-stage drug discovery to assess the potential pharmacokinetic profile of a compound. researchgate.neteurekaselect.comjapsonline.comdntb.gov.ua Various computational tools and models are used to predict these properties based on the chemical structure of the molecule.

Although specific in silico ADME data for this compound is not available, a general assessment for quinoline derivatives often includes the evaluation of the following parameters, frequently using tools like SwissADME or QikProp: researchgate.netresearchgate.net

| ADME Property | Description | Favorable Range (General Guideline) |

| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |

| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating the lipophilicity of the compound. | -0.7 to +5.0 |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | < 5 |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N, O). | < 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, which correlates with drug permeability. | < 140 Ų |

| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | > -6 |

| Blood-Brain Barrier (BBB) Permeability | Prediction of whether the compound can cross the BBB to act on the central nervous system. | Yes/No |

| Human Intestinal Absorption (HIA) | The predicted percentage of absorption from the human intestine. | High (>80%) |

These parameters, often summarized by frameworks like Lipinski's Rule of Five, help in identifying compounds with drug-like properties that are more likely to have favorable pharmacokinetics. japsonline.com The evaluation of these properties for this compound would be a crucial step in assessing its potential as a drug candidate.

Future Research Directions and Translational Perspectives for Quinolin 5 Yl Dimethylcarbamate

Design and Development of Novel Multifunctional Quinoline-Carbamate Agents

The development of new drugs is increasingly focused on multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets. This approach is particularly promising for complex multifactorial diseases like Alzheimer's. The quinoline-carbamate structure serves as a valuable template for creating such multifunctional agents.

A key strategy involves designing hybrids that combine the cholinesterase-inhibiting property of the carbamate (B1207046) group with other beneficial activities. nih.gov For instance, researchers are creating derivatives that also possess anti-inflammatory, antioxidant, and neuroprotective effects. nih.govtandfonline.com One study reported the synthesis of a series of novel quinoline-O-carbamate derivatives with one compound, designated 3f, showing potent dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as significant anti-inflammatory properties by reducing the production of inflammatory molecules like IL-6, IL-1β, and nitric oxide. nih.govresearchgate.net This compound also demonstrated a significant neuroprotective effect against Aβ₂₅₋₃₅-induced injury in PC12 cells. nih.govnih.gov

The position of the carbamate group on the quinoline (B57606) ring has been shown to be crucial for its activity and selectivity. nih.gov For example, placing the carbamate at the 5-position, as in quinolin-5-yl dimethylcarbamate (B8479999), can lead to potent dual inhibitors of both AChE and BuChE. nih.gov In contrast, derivatives with the carbamate at other positions showed different selectivity profiles. nih.gov This highlights the potential for fine-tuning the pharmacological properties of these compounds through targeted structural modifications. Other quinoline derivatives have also shown potential as multifunctional agents with activities such as metal chelation and inhibition of amyloid-beta (Aβ) aggregation. nih.gov

Potential for Integration into Combination Therapeutic Strategies

Given the complex nature of many diseases, combination therapy, where multiple drugs with different mechanisms of action are used together, is a common and effective treatment strategy. Quinoline-carbamate derivatives are well-suited for inclusion in such regimens.

In the context of Alzheimer's disease, a combination approach is considered highly promising. The multifactorial etiology of the disease, which includes cholinergic deficits, amyloid-beta plaque formation, neuroinflammation, and oxidative stress, suggests that targeting a single pathway may be insufficient. nih.govnih.gov Therefore, combining a cholinesterase inhibitor like a quinolin-5-yl dimethylcarbamate derivative with drugs that target Aβ aggregation, tau pathology, or neuroinflammation could lead to synergistic effects and a more comprehensive treatment. nih.gov

The development of multi-target-directed ligands, as discussed in the previous section, can be seen as a sophisticated form of combination therapy within a single molecule. By incorporating multiple pharmacophores into one chemical entity, it may be possible to achieve the benefits of combination therapy while simplifying treatment regimens and potentially reducing drug-drug interactions. nih.gov

Exploration of Additional Therapeutic Indications Beyond Current Scope

While much of the research on quinoline-carbamates has centered on Alzheimer's disease, the biological activities of these compounds suggest their potential utility in a broader range of therapeutic areas. The quinoline scaffold itself is found in a wide variety of biologically active compounds with applications as antimicrobial, antifungal, antitumor, and antiviral agents. nih.govresearchgate.net

The ability of these compounds to inhibit cholinesterases could be beneficial in other conditions characterized by a deficit in the neurotransmitter acetylcholine (B1216132). Furthermore, the anti-inflammatory and neuroprotective properties observed in some derivatives could be relevant for a variety of neurodegenerative and inflammatory diseases. nih.govgoogle.com The structural versatility of the quinoline ring allows for the synthesis of a diverse library of compounds that can be screened for activity against a wide array of biological targets, opening the door to new and unexpected therapeutic applications. researchgate.netnih.gov

Advancements in Synthetic Methodologies and Biological Evaluation Techniques

Progress in the development of novel quinoline-carbamate agents is intrinsically linked to advancements in chemical synthesis and biological testing. The creation of diverse libraries of these compounds for screening requires efficient and versatile synthetic methods. rsc.org Classical methods for quinoline synthesis are being supplemented and, in some cases, replaced by more modern techniques, including transition metal-catalyzed reactions and environmentally friendly "green" chemistry protocols. rsc.org Recent research has highlighted strategies such as C-H bond activation, dehydration coupling, and photocatalytic oxidative cyclization as efficient ways to produce quinoline derivatives. mdpi.com

In parallel, the biological evaluation of these new compounds has become more sophisticated. High-throughput screening methods allow for the rapid assessment of large numbers of molecules against various targets. researchgate.net In vitro assays are used to determine inhibitory concentrations against enzymes like AChE and BuChE, as well as to assess properties like anti-inflammatory and neuroprotective effects. nih.govresearchgate.net Promising compounds are then often tested in in vivo models, such as zebrafish models of Alzheimer's disease, to evaluate their efficacy in a living organism. nih.govnih.gov The integration of computational chemistry and machine learning is also poised to accelerate the discovery process by optimizing reaction conditions and predicting synthetic pathways. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.